Benzyl but-3-EN-1-ylcarbamate

Descripción

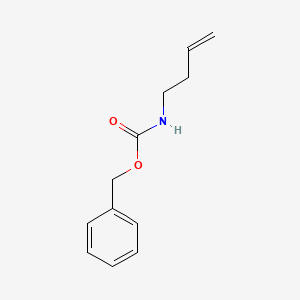

Structure

3D Structure

Propiedades

IUPAC Name |

benzyl N-but-3-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGHTZGJSXLLAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563014 | |

| Record name | Benzyl but-3-en-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132547-64-9 | |

| Record name | Benzyl but-3-en-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of Benzyl but-3-en-1-ylcarbamate

This guide provides a comprehensive overview of the synthesis of Benzyl but-3-en-1-ylcarbamate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring reliability and reproducibility for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Benzyl but-3-en-1-ylcarbamate

Benzyl but-3-en-1-ylcarbamate serves as a key building block in organic chemistry. The presence of a terminal alkene and a carbamate-protected amine within the same molecule allows for a diverse range of subsequent chemical transformations. The benzyl carbamate (Cbz) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation. The butenyl moiety offers a reactive handle for reactions such as olefin metathesis, hydroboration-oxidation, and Heck coupling, making this compound a versatile precursor for the synthesis of complex nitrogen-containing molecules.

Strategic Approach to Synthesis: The Carbamoylation of 3-Buten-1-amine

The most direct and widely employed strategy for the synthesis of Benzyl but-3-en-1-ylcarbamate is the N-acylation of 3-buten-1-amine with a suitable benzyl-based carbonylating agent. This approach is favored for its high efficiency and operational simplicity. The core of this transformation lies in the nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of the benzylating reagent.

The Reagent of Choice: Benzyl Chloroformate

Benzyl chloroformate (Cbz-Cl) is the quintessential reagent for the introduction of the Cbz protecting group. Its reactivity is finely tuned for efficient carbamoylation of amines. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine displaces the chloride leaving group.

To ensure the reaction proceeds to completion and to neutralize the hydrochloric acid byproduct, a base is required. An aqueous solution of sodium bicarbonate or a tertiary amine such as triethylamine is commonly used. The choice of base can influence the reaction rate and workup procedure.

Experimental Protocol: A Validated Step-by-Step Synthesis

This protocol outlines a reliable method for the preparation of Benzyl but-3-en-1-ylcarbamate from commercially available starting materials.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3-Buten-1-amine | 71.12 | 5.0 g | 0.0703 |

| Dichloromethane (DCM) | - | 100 mL | - |

| Sodium Bicarbonate (aq. sat.) | - | 50 mL | - |

| Benzyl Chloroformate | 170.59 | 12.0 g | 0.0703 |

| Dichloromethane (for extraction) | - | 2 x 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Reaction Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-buten-1-amine (5.0 g, 0.0703 mol) in dichloromethane (100 mL).

-

Basification: Add a saturated aqueous solution of sodium bicarbonate (50 mL) to the flask. The biphasic mixture should be stirred vigorously to ensure efficient mixing.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and to minimize potential side reactions.

-

Addition of Benzyl Chloroformate: Add benzyl chloroformate (12.0 g, 0.0703 mol) dropwise to the stirring mixture over a period of 15-20 minutes. The slow addition helps to maintain the temperature and prevent the formation of undesired byproducts.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is no longer detectable.

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL) to recover any dissolved product.

-

Washing: Combine the organic layers and wash with brine (50 mL) to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude Benzyl but-3-en-1-ylcarbamate can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure product as a colorless oil.

Visualizing the Workflow

Caption: Experimental workflow for the synthesis of Benzyl but-3-en-1-ylcarbamate.

Mechanistic Insights: The Chemistry Behind the Synthesis

The synthesis of Benzyl but-3-en-1-ylcarbamate via the Schotten-Baumann reaction conditions described is a classic example of nucleophilic acyl substitution.

Caption: Simplified reaction mechanism for Cbz protection of 3-buten-1-amine.

The primary amine of 3-buten-1-amine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group, to form the stable carbamate product. The sodium bicarbonate in the aqueous phase serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine, which would render it non-nucleophilic.

Conclusion

The synthesis of Benzyl but-3-en-1-ylcarbamate is a robust and well-established procedure in organic synthesis. The protocol detailed in this guide, utilizing benzyl chloroformate for the protection of 3-buten-1-amine, offers a reliable and high-yielding route to this versatile building block. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedure, researchers can confidently prepare this compound for use in a wide array of synthetic applications, from the construction of complex natural products to the development of novel therapeutic agents.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectra of Benzyl but-3-en-1-ylcarbamate

This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Benzyl but-3-en-1-ylcarbamate. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. This document will delve into the theoretical underpinnings of the expected spectral features, provide practical experimental protocols, and offer insights into the interpretation of the resulting data.

Introduction: The Significance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry. It provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). For a molecule like Benzyl but-3-en-1-ylcarbamate, which contains distinct functional groups—a benzyl group, a carbamate linkage, and a terminal alkene—NMR spectroscopy allows for the unambiguous assignment of each proton and carbon atom, confirming its identity and purity.

This guide will explore the expected chemical shifts (δ), coupling constants (J), and multiplicities for each signal in the ¹H and ¹³C NMR spectra of the title compound. We will also discuss the potential for rotational isomerism (rotamers) around the carbamate C-N bond, a phenomenon that can lead to signal broadening or duplication in the NMR spectrum.

Molecular Structure and Predicted Spectral Features

The structure of Benzyl but-3-en-1-ylcarbamate is presented below. For clarity, the protons and carbons have been systematically labeled to facilitate the discussion of their NMR signals.

Figure 1. Structure of Benzyl but-3-en-1-ylcarbamate with atom numbering.

¹H NMR Spectral Predictions

The ¹H NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The expected chemical shifts are influenced by the electronic environment of the protons, including shielding and deshielding effects from nearby functional groups.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Rationale |

| H-9 to H-13 (Aromatic) | 7.2-7.4 | Multiplet | ortho: 7-8, meta: 2-3, para: 0-1 | Protons on the phenyl ring of the benzyl group. |

| NH | 4.8-5.2 | Broad Singlet or Triplet | ~5-6 (if coupled to H-4) | The carbamate NH proton is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Its chemical shift is solvent-dependent. |

| H-2 | 5.6-5.9 | Multiplet (ddt) | J(H2-H1a) ≈ 17, J(H2-H1b) ≈ 10, J(H2-H3) ≈ 6-7 | Vinylic proton deshielded by the double bond. |

| H-1a (trans to H-2) | 5.0-5.2 | Multiplet (dd) | J(H1a-H2) ≈ 17, J(H1a-H1b) ≈ 1-2 | Terminal vinylic proton. |

| H-1b (cis to H-2) | 4.9-5.1 | Multiplet (dd) | J(H1b-H2) ≈ 10, J(H1b-H1a) ≈ 1-2 | Terminal vinylic proton. |

| H-7 (Benzylic) | 5.0-5.2 | Singlet | N/A | Benzylic protons adjacent to the carbamate oxygen. |

| H-4 (Methylene) | 3.1-3.3 | Quartet or Triplet of doublets | J(H4-H3) ≈ 6-7, J(H4-NH) ≈ 5-6 | Methylene group adjacent to the carbamate nitrogen. |

| H-3 (Allylic) | 2.2-2.4 | Quartet or Multiplet | J(H3-H2) ≈ 6-7, J(H3-H4) ≈ 6-7 | Allylic methylene protons. |

¹³C NMR Spectral Predictions

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and chemical environment of each carbon atom.

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |

| C-6 (Carbonyl) | 155-157 | Carbonyl carbon of the carbamate group. |

| C-8 (Aromatic) | 136-138 | Quaternary aromatic carbon of the benzyl group attached to the methylene. |

| C-2 (Vinylic) | 134-136 | Vinylic carbon (CH). |

| C-9, C-10, C-11, C-12, C-13 (Aromatic) | 127-129 | Aromatic carbons of the benzyl group. |

| C-1 (Vinylic) | 116-118 | Terminal vinylic carbon (CH₂). |

| C-7 (Benzylic) | 66-68 | Benzylic carbon adjacent to the carbamate oxygen. |

| C-4 (Methylene) | 42-44 | Methylene carbon adjacent to the carbamate nitrogen. |

| C-3 (Allylic) | 35-37 | Allylic methylene carbon. |

Experimental Protocol: NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of Benzyl but-3-en-1-ylcarbamate.

I. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For carbamates, dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it often results in sharper NH signals.

-

Sample Concentration: Weigh approximately 5-10 mg of Benzyl but-3-en-1-ylcarbamate and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, modern NMR spectrometers can reference the spectrum to the residual solvent peak.

II. Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm (centered around 6-8 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

-

Spectral Width: 200-240 ppm (centered around 100-120 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds (longer delay may be needed for quaternary carbons).

-

Number of Scans: 1024-4096 scans (or more, depending on the sample concentration).

-

Temperature: 298 K (25 °C).

Figure 2. General workflow for NMR data acquisition and processing.

Data Interpretation and Structural Confirmation

A thorough analysis of the acquired spectra is crucial for confirming the structure of Benzyl but-3-en-1-ylcarbamate.

-

¹H NMR Spectrum:

-

Integration: The relative areas of the signals should correspond to the number of protons they represent (e.g., the aromatic region should integrate to 5 protons, the benzylic singlet to 2 protons, etc.).

-

Multiplicity and Coupling Constants: The splitting patterns of the signals provide information about the number of neighboring protons. For example, the signals for the but-3-en-1-yl group should show characteristic couplings that can be used to trace the connectivity of the spin system. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) can be employed to definitively establish these proton-proton correlations.

-

-

¹³C NMR Spectrum:

-

Chemical Shifts: The positions of the carbon signals should align with the predicted values for the different functional groups.

-

DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of the carbon signals. For instance, a DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.

-

-

2D NMR Spectroscopy:

-

HSQC/HMQC: Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments are invaluable for correlating each proton signal with its directly attached carbon atom.

-

HMBC: Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range (2-3 bond) correlations between protons and carbons, which can be used to piece together the entire molecular structure. For example, an HMBC spectrum should show a correlation between the benzylic protons (H-7) and the aromatic carbons (C-8, C-9, C-13) as well as the carbamate carbonyl carbon (C-6).

-

The Influence of Rotational Isomerism

A key consideration in the NMR spectroscopy of carbamates is the possibility of restricted rotation around the C-N amide bond due to its partial double bond character. This can lead to the existence of two distinct rotamers (s-cis and s-trans conformations) which may be in slow exchange on the NMR timescale. If this is the case, a doubling of some or all of the NMR signals may be observed. The rate of this exchange is often temperature-dependent, and variable temperature (VT) NMR studies can be performed to investigate this phenomenon. At higher temperatures, the rate of rotation may increase, causing the separate signals to coalesce into a single, averaged signal.

Conclusion

The ¹H and ¹³C NMR spectra of Benzyl but-3-en-1-ylcarbamate provide a wealth of structural information that, when properly interpreted, can unequivocally confirm its identity and purity. By combining one-dimensional and two-dimensional NMR techniques, a complete assignment of all proton and carbon signals is achievable. A thorough understanding of the expected chemical shifts, coupling constants, and potential for dynamic processes such as rotational isomerism is essential for the accurate interpretation of the spectral data. The experimental protocols and interpretive guidelines presented in this document serve as a comprehensive resource for researchers and scientists working with this and similar carbamate-containing molecules.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

-

Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry (3rd ed.). Wiley-VCH. [Link]

Strategic Implementation of Carbamate Protecting Groups: A Technical Guide for Organic Synthesis

Executive Summary

In the architecture of complex organic synthesis—particularly within peptide chemistry and total synthesis of natural products—chemoselectivity is the limiting factor. Carbamates (

This guide moves beyond basic textbook definitions to explore the mechanistic causality, strategic orthogonality, and industrial-grade protocols required for high-fidelity synthesis.

Part 1: The Mechanistic Foundation

The primary function of a carbamate is to suppress the nucleophilicity of the nitrogen lone pair via resonance delocalization into the carbonyl oxygen. Unlike amides, carbamates are generally more stable to hydrolysis and less prone to racemization, making them indispensable for chiral synthesis.

The Kinetic vs. Thermodynamic Balance

The choice of a carbamate is a strategic decision based on the deprotection vector :

-

Acidolysis (Boc): Relies on the stability of the resulting carbocation (e.g., tert-butyl).

-

Base-Induced Elimination (Fmoc): Relies on the acidity of the

-proton (e.g., fluorenyl ring system). -

Hydrogenolysis (Cbz/Z): Relies on the catalytic cleavage of benzylic bonds.

Visualization: Mechanistic Divergence

The following diagram illustrates the three distinct mechanistic pathways for the primary carbamate classes.

Figure 1: Mechanistic divergence of Boc (Acidolysis), Fmoc (E1cB Elimination), and Cbz (Hydrogenolysis) pathways.

Part 2: The "Big Three" – Boc, Fmoc, and Cbz

The Boc Group (tert-Butyloxycarbonyl)

Role: The workhorse of solution-phase synthesis and solid-phase peptide synthesis (SPPS - Merrifield strategy). Mechanism: Acid-catalyzed cleavage generates a tert-butyl cation. Critical Insight: The generated tert-butyl cation is an electrophile. If not scavenged, it will alkylate sensitive residues (Trp, Tyr, Met).

-

Scavengers: Water, triisopropylsilane (TIPS), or thioanisole must be included in the deprotection cocktail.

The Fmoc Group (9-Fluorenylmethyloxycarbonyl)

Role: The standard for modern SPPS due to its orthogonality to acid-labile side-chain protectors.

Mechanism: E1cB elimination. The proton at the 9-position of the fluorene ring is acidic (

-

Solution: High concentrations of secondary amines (piperidine) act as both the base for deprotection and the scavenger for DBF.

The Cbz/Z Group (Benzyloxycarbonyl)

Role: Used when stability against both acidic and basic conditions is required during intermediate steps. Mechanism: Catalytic hydrogenolysis or strong acid (HBr/AcOH). Critical Insight: Sulfur poisons Pd catalysts. If the molecule contains Met or Cys, alternative deprotection (HBr/AcOH or Birch reduction) or sulfur-resistant catalysts must be used.

Part 3: Orthogonality & Strategic Planning

Orthogonality allows the removal of one protecting group in the presence of others without affecting them. This concept is the bedrock of combinatorial chemistry and complex total synthesis.

Table 1: Comparative Stability Matrix

| Protecting Group | Acid (TFA) | Base (Piperidine) | H₂ / Pd-C | Fluoride (TBAF) | Pd(PPh₃)₄ |

| Boc | Labile | Stable | Stable | Stable | Stable |

| Fmoc | Stable | Labile | Stable (Slow) | Labile (Slow) | Stable |

| Cbz (Z) | Stable* | Stable | Labile | Stable | Stable |

| Alloc | Stable | Stable | Stable | Stable | Labile |

| Teoc | Stable | Stable | Stable | Labile | Stable |

*Cbz is stable to mild acid (TFA) but labile to strong acid (HBr, HF).

Visualization: Selection Logic

The following decision tree aids in selecting the correct orthogonal set.

Figure 2: Strategic decision tree for selecting orthogonal protecting groups based on substrate sensitivity.

Part 4: Experimental Protocols

Protocol A: Fmoc Protection of a Primary Amine

Rationale: Fmoc-Cl is often too reactive and leads to dipeptide formation. Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is the preferred reagent for controlled protection [1].

Reagents:

-

Substrate Amine (1.0 eq)

-

Fmoc-OSu (1.1 eq)

-

NaHCO₃ (2.0 eq)

-

Solvent: Water/Acetone or Water/Dioxane (1:1)

Step-by-Step:

-

Dissolution: Dissolve the amine and NaHCO₃ in water.

-

Addition: Dissolve Fmoc-OSu in acetone/dioxane and add dropwise to the aqueous amine solution at 0°C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of amine) or LCMS.

-

Workup (Critical): Acidify carefully to pH 2–3 with 1N HCl (Fmoc is base labile; do not keep at high pH for extended periods).

-

Extraction: Extract with Ethyl Acetate (EtOAc). Wash organic layer with water and brine.

-

Purification: Recrystallize or flash chromatography.

Protocol B: Alloc Deprotection (Palladium Catalysis)

Rationale: The Allyloxycarbonyl (Alloc) group is orthogonal to Boc and Fmoc, making it ideal for side-chain protection in cyclic peptides. It requires a scavenger to capture the

Reagents:

-

Alloc-protected substrate (1.0 eq)

-

Pd(PPh₃)₄ (0.05 – 0.1 eq)

-

Scavenger: Phenylsilane (PhSiH₃, 2.0 eq) or Dimedone (2.0 eq).

Step-by-Step:

-

Inert Atmosphere: Perform all steps under Nitrogen or Argon. Oxygen degrades the Pd(0) catalyst.

-

Dissolution: Dissolve substrate in dry DCM or THF.

-

Scavenger Addition: Add Phenylsilane (acts as a hydride donor/nucleophile).

-

Catalyst Addition: Add Pd(PPh₃)₄. The solution typically turns yellow/orange.

-

Reaction: Stir at

Application Note: The Benzyl but-3-en-1-ylcarbamate (Bben-C) Group for Orthogonal Protection of Amines

Audience: Researchers, scientists, and drug development professionals.

Abstract: In the intricate field of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount.[1] Amines, being nucleophilic and basic, often require masking to prevent unwanted side reactions.[2] Carbamates are among the most robust and widely used protecting groups for amines due to their ease of installation and stability.[3][4] This application note introduces the Benzyl but-3-en-1-ylcarbamate (designated here as Bben-C), a protecting group designed for enhanced versatility. The Bben-C group synergistically combines the classical features of a benzyl carbamate with the unique reactivity of a homoallyl moiety, enabling two distinct, orthogonal deprotection pathways. This dual-mode cleavage—reductive hydrogenolysis and palladium-catalyzed cleavage—provides chemists with significant flexibility in complex synthetic campaigns.

Introduction and Rationale

The selection of an appropriate amine protecting group is a critical decision in synthetic strategy.[1] Ideal protecting groups are easily introduced, stable to a wide range of reaction conditions, and can be removed selectively in high yield without affecting other parts of the molecule.[5] Well-known carbamates like Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethoxycarbonyl), and Cbz (benzyloxycarbonyl) form the cornerstone of amine protection, particularly in peptide synthesis.[3]

The concept of "orthogonality" is crucial when multiple protecting groups are present in a molecule.[1][3][6] An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by employing completely independent chemical mechanisms.[5]

The Benzyl but-3-en-1-ylcarbamate (Bben-C) group is conceived on this principle. It integrates two chemically distinct handles for cleavage within a single carbamate structure:

-

A Benzyl Ester Moiety: Similar to the classical Cbz group, this allows for deprotection via standard catalytic hydrogenolysis.[3][7][8]

-

A Terminal Alkene (Homoallyl system): This functionality introduces the possibility of cleavage through transition-metal catalysis, a pathway orthogonal to both acid/base-labile and standard reductive methods.[9]

This dual functionality allows the synthetic chemist to choose a deprotection strategy that is most compatible with the substrate at hand, enhancing the strategic depth of a synthetic route.

Synthesis of the Protecting Group Reagent

Effective protection requires a stable and reactive reagent. For the Bben-C group, an activated carbonate, Benzyl but-3-en-1-yl carbonate , serves as an efficient precursor. Its synthesis is straightforward from commercially available materials.

Protocol 2.1: Synthesis of Benzyl but-3-en-1-yl carbonate

This protocol is adapted from standard procedures for creating mixed carbonates.

Materials:

-

But-3-en-1-ol

-

Benzyl chloroformate (Cbz-Cl)[10]

-

Pyridine or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of but-3-en-1-ol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM at 0 °C (ice bath), add benzyl chloroformate (1.1 eq.) dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure Benzyl but-3-en-1-yl carbonate as a colorless oil.

Protocol for Amine Protection

The Bben-C group is installed under standard conditions, similar to those used for Cbz protection.[7] The reaction involves the nucleophilic attack of the amine on the activated carbonate.

Protocol 3.1: General Procedure for Bben-C Protection of a Primary Amine

Materials:

-

Primary amine substrate

-

Benzyl but-3-en-1-yl carbonate (from Protocol 2.1)

-

Base (e.g., NaHCO₃, K₂CO₃, or Et₃N)

-

Solvent (e.g., Dioxane/Water, DCM, or THF)

Procedure:

-

Dissolve the amine substrate (1.0 eq.) in a suitable solvent system (e.g., 1:1 Dioxane/Water).

-

Add a base (e.g., NaHCO₃, 2.0 eq.) to the solution.

-

Add a solution of Benzyl but-3-en-1-yl carbonate (1.2 eq.) in the organic solvent (e.g., Dioxane).

-

Stir the mixture vigorously at room temperature for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting Bben-C protected amine by flash chromatography.

Mechanism of Protection

The protection proceeds via a standard nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of the carbonate, leading to the displacement of benzyl alcohol.

Orthogonal Deprotection Protocols

The key advantage of the Bben-C group is its susceptibility to two distinct and orthogonal cleavage methods.

Pathway A: Reductive Cleavage (Hydrogenolysis)

This method cleaves the benzylic C-O bond, mirroring the deprotection of a standard Cbz group.[8] It is exceptionally clean, producing toluene and CO₂ as byproducts.

Protocol 4.1: Deprotection via Catalytic Hydrogenolysis Materials:

-

Bben-C protected amine

-

Palladium on activated carbon (10% Pd/C)

-

Solvent (Methanol, Ethanol, or Ethyl Acetate)

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

-

Dissolve the Bben-C protected amine in a suitable solvent (e.g., Methanol) in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst (5-10 mol% Pd relative to the substrate) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm is usually sufficient) at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Rinse the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Mechanism Insight: The palladium surface catalyzes the cleavage of the weak benzyl C-O bond by hydrogen, forming toluene and an unstable carbamic acid, which spontaneously decarboxylates to liberate the free amine.[8]

Pathway B: Palladium-Catalyzed Homoallyl Cleavage

This method exploits the terminal alkene, a functionality inert to many conditions that would cleave other protecting groups. The mechanism is analogous to the well-established cleavage of allyl carbamates (Alloc).[11][12]

Protocol 4.2: Deprotection via Pd(0) Catalysis Materials:

-

Bben-C protected amine

-

Pd(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Allyl scavenger (e.g., Dimedone, Morpholine, or Triethylsilane)

-

Solvent (Anhydrous THF or DCM)

Procedure:

-

Dissolve the Bben-C protected amine (1.0 eq.) in an anhydrous solvent (e.g., THF) under an inert atmosphere.

-

Add the allyl scavenger (e.g., Dimedone, 3.0 eq.).

-

Add the Pd(PPh₃)₄ catalyst (5 mol%).

-

Stir the reaction at room temperature for 1-4 hours. The reaction is often rapid.

-

Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, concentrate the reaction mixture.

-

Purify the residue by flash chromatography to isolate the deprotected amine. The byproducts are typically non-polar and easily separated.

Mechanism Insight: The Pd(0) catalyst coordinates to the alkene and facilitates an intramolecular displacement of the carbamate, forming a π-allyl palladium complex.[13] The nucleophilic scavenger then irreversibly traps the allyl group, preventing side reactions and driving the equilibrium towards the deprotected carbamic acid, which then decarboxylates.

Data Summary and Orthogonality

The true utility of the Bben-C group is demonstrated by its orthogonality with other common protecting groups.

| Protecting Group | Protection Conditions | Deprotection Pathway A (Hydrogenolysis) | Deprotection Pathway B (Pd(0) / Scavenger) | Orthogonality Notes |

| Bben-C | Mild base, RT | Cleaved | Cleaved | - |

| Boc | (Boc)₂O, base | Stable | Stable | Bben-C is orthogonal to acid-labile Boc. |

| Fmoc | Fmoc-Cl, base | Stable | Stable | Bben-C is orthogonal to base-labile Fmoc. |

| Benzyl Ether (Bn) | BnBr, base | Cleaved | Stable | Pathway B is selective for Bben-C over Bn ethers. |

| Alkenes/Alkynes | - | Reduced | Stable | Pathway B is compatible with other unsaturations. |

| TBDMS/TIPS | Silyl-Cl, base | Stable | Stable | Bben-C is orthogonal to fluoride-labile silyl ethers. |

Conclusion

The Benzyl but-3-en-1-ylcarbamate (Bben-C) represents a versatile and strategically valuable tool for amine protection. By providing two mechanistically distinct deprotection routes—reductive hydrogenolysis and palladium-catalyzed cleavage—it offers chemists enhanced flexibility and control in the synthesis of complex molecules. The palladium-catalyzed pathway is particularly noteworthy for its mild, neutral conditions and its compatibility with functional groups that are sensitive to hydrogenation, such as other alkenes, alkynes, and benzyl ethers. The rational design of the Bben-C group exemplifies the ongoing development of sophisticated molecular tools that enable more efficient and elegant solutions to challenges in modern organic synthesis.

References

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 117(11), 3302–3303. Retrieved from [Link]

-

Mizuno, T., Iwai, T., & Ishino, Y. (2018). Benzyl chloroformate (CbzCl) synthesis using carbon monoxide as a carbonyl source. Tetrahedron Letters, 59(32), 3146-3149. Retrieved from [Link]

-

LookChem. (n.d.). The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

- Jeffrey, P. D., & McCombie, S. W. (1982). U.S. Patent No. 4,314,942. Washington, DC: U.S. Patent and Trademark Office.

-

Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

-

Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394–1397. Retrieved from [Link]

-

Carter, H. E., Frank, R. L., & Johnston, H. W. (1943). Formic acid, chloro-, benzyl ester. Organic Syntheses, 23, 13. Retrieved from [Link]

-

Simaan, S., & Batey, R. A. (2009). Deprotection of homoallyl ((h)Allyl) derivatives of phenols, alcohols, acids, and amines. Organic Letters, 11(19), 4446–4449. Retrieved from [Link]

-

Sharma, A., et al. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry, 90(1), 197-201. Retrieved from [Link]

-

Topczewski, J. J., & Sanford, M. S. (2021). Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. JACS Au, 1(11), 1885–1892. Retrieved from [Link]

-

Minami, I., Ohashi, Y., Shimizu, I., & Tsuji, J. (1985). Palladium-catalyzed reaction of allyl carbamates; allylation of carbonucleophiles, and protection-deprotection of amines. Tetrahedron Letters, 26(22), 2449-2452. Retrieved from [Link]

-

Evans, M. (2020, May 18). 26.05 Protecting Groups for Amines: Carbamates. YouTube. Retrieved from [Link]

-

Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Deprotection of homoallyl ((h)Allyl) derivatives of phenols, alcohols, acids, and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 11. US4314942A - Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds - Google Patents [patents.google.com]

- 12. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dspace.mit.edu [dspace.mit.edu]

Application Note: Strategic Synthesis of Nitrogen Heterocycles from Benzyl but-3-en-1-ylcarbamate

Executive Summary

Benzyl but-3-en-1-ylcarbamate (N-Cbz-homoallylamine) represents a pivotal "chameleon" intermediate in medicinal chemistry. Its structural duality—possessing a nucleophilic nitrogen (masked by the Carboxybenzyl/Cbz group) and an electrophilic-ready terminal alkene—makes it an ideal precursor for constructing saturated nitrogen heterocycles, specifically pyrrolidines and piperidines .

This application note details three distinct protocols to convert this linear precursor into high-value heterocyclic scaffolds. Unlike standard textbook descriptions, this guide focuses on the process chemistry aspects: controlling regioselectivity (5-exo vs. 6-endo), managing protecting group stability, and ensuring scalability.

Strategic Reaction Landscape

The transformation of Benzyl but-3-en-1-ylcarbamate is dictated by the mode of alkene activation. We categorize the methodology into three primary workflows:

-

Electrophilic Halo-cyclization: Utilizing

to drive kinetic 5-exo-trig closure. -

Transition-Metal Catalyzed Hydroamination: Pd(II)-mediated oxidative cycling.

-

Ring-Closing Metathesis (RCM): Modular assembly requiring N-alkylation.

Workflow Visualization

Figure 1: Strategic divergence for Cbz-homoallylamine utilization. The choice of pathway dictates the oxidation state and functionalization of the resulting heterocycle.

Protocol A: Stereoselective Iodocyclization

Target: 2-(iodomethyl)pyrrolidine scaffolds.

Scientific Rationale

The reaction proceeds via the formation of a transient iodonium ion. The Cbz group is critical here; while carbamates are less nucleophilic than amines, the carbonyl oxygen can participate (kinetic control) or the nitrogen can attack directly (thermodynamic control). Under basic conditions, we favor the direct N-attack via a 5-exo-trig pathway, adhering to Baldwin’s rules.

Key Challenge: Avoiding the formation of the cyclic carbamate (oxygen attack) which leads to an oxazolidinone derivative. Solution: Use of biphasic systems or specific bases to deprotonate the carbamate nitrogen, enhancing its nucleophilicity relative to the carbonyl oxygen.

Experimental Protocol

Reagents:

-

Benzyl but-3-en-1-ylcarbamate (1.0 equiv)

-

Iodine (

) (3.0 equiv) -

Sodium Bicarbonate (

) (3.0 equiv) -

Solvent: Acetonitrile (

)

Step-by-Step:

-

Preparation: Dissolve Benzyl but-3-en-1-ylcarbamate (10 mmol) in dry

(50 mL) in a foil-wrapped round-bottom flask (light sensitive). -

Activation: Add

(30 mmol) in one portion. -

Cyclization: Cool the mixture to 0°C. Add

(30 mmol) portion-wise over 20 minutes.-

Note: Rapid addition causes exotherms and potential side reactions.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

) should disappear, replaced by a lower -

Quench: Pour the reaction mixture into a saturated aqueous solution of

(Sodium Thiosulfate) to reduce unreacted iodine (color change from dark brown to colorless). -

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with brine. -

Purification: Dry over

, concentrate, and purify via silica gel chromatography.

Data Summary: Solvent Effects on Yield

| Solvent | Temperature | Time (h) | Yield (%) | Selectivity (N- vs O-attack) |

| DCM | RT | 18 | 45 | 60:40 |

| MeCN | RT | 12 | 88 | >95:5 |

| THF | Reflux | 6 | 62 | 75:25 |

Protocol B: Modular Assembly via Ring-Closing Metathesis (RCM)

Target: 2,5-dihydro-1H-pyrrole (Pyrrolines).

Scientific Rationale

Benzyl but-3-en-1-ylcarbamate contains only one alkene. To utilize RCM, we must first "install" the second arm. This modularity allows researchers to vary the ring size. By alkylating the nitrogen with allyl bromide, we create a diene suitable for Grubbs-catalyzed cyclization.

Mechanism & Workflow

Figure 2: Two-step sequence for RCM-mediated pyrroline synthesis. Ethylene removal drives the equilibrium.

Experimental Protocol

Phase 1: N-Alkylation

-

Suspend NaH (1.2 equiv, 60% dispersion) in dry DMF at 0°C.

-

Add Benzyl but-3-en-1-ylcarbamate (1.0 equiv) dropwise. Stir 30 min (

evolution). -

Add Allyl Bromide (1.2 equiv). Warm to RT and stir 4 hours.

-

Quench with water, extract with

, and concentrate to obtain the diene.

Phase 2: Metathesis

-

Dilution is Key: Dissolve the diene in dry DCM to a concentration of 0.005 M .

-

Critical Insight: High concentrations favor intermolecular polymerization (ADMET) rather than intramolecular cyclization.

-

-

Degassing: Sparge the solution with Argon for 15 minutes. Oxygen poisons Ruthenium carbenes.

-

Catalysis: Add Grubbs 2nd Generation Catalyst (2-5 mol%).

-

Reflux: Heat to 40°C for 2-4 hours under an Argon balloon.

-

Workup: Evaporate solvent. Purify directly via flash chromatography.

Protocol C: Palladium-Catalyzed Aza-Wacker

Target: Functionalized Pyrrolidines via Oxidative Amination.

Scientific Rationale

This method utilizes Pd(II) to activate the alkene. The nitrogen nucleophile attacks the Pd-alkene complex (aminopalladation). The resulting alkyl-Pd intermediate undergoes

Experimental Protocol

-

Reagents:

(10 mol%), DMSO (solvent), -

Procedure: Combine Cbz-amine and catalyst in DMSO. Stir at 60°C under an oxygen atmosphere (balloon) for 24 hours.

-

Note: DMSO acts as a ligand to stabilize Pd(0) intermediates, preventing "palladium black" precipitation.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (Iodocyclization) | Formation of Oxazolidinone (O-attack) | Switch solvent to MeCN; ensure basic conditions ( |

| No Reaction (RCM) | Catalyst Poisoning | Ensure rigorous degassing of DCM; amine impurities can coordinate Ru—wash precursor with dilute HCl. |

| Polymerization (RCM) | Concentration too high | Dilute reaction to < 0.01 M. |

| Black Precipitate (Pd) | Catalyst Decomposition | Add ligand (e.g., Pyridine) or switch solvent to DMSO. |

References

-

Mechanisms of Iodocyclization

- Knight, D. W. (2003). Iodocyclization reactions in the synthesis of heterocyclic compounds. Current Organic Chemistry.

-

[Link]

-

Ring-Closing Metathesis Protocols

- Grubbs, R. H., & Chang, S. (1998).

-

[Link]

-

Pd-Catalyzed Carboamination

- Wolfe, J. P. (2008). Palladium-Catalyzed Carboamination of Alkenes. European Journal of Organic Chemistry.

-

[Link]

-

Baldwin's Rules for Ring Closure

- Baldwin, J. E. (1976). Rules for ring closure.

-

[Link]

Technical Guide: Benchmarking Cbz Stability in Trifluoroacetic Acid (TFA)

Executive Summary

In complex organic synthesis and Solid Phase Peptide Synthesis (SPPS), the orthogonality of protecting groups is paramount. While the Benzyloxycarbonyl (Cbz or Z) group is classically categorized as "acid-stable" relative to the highly labile tert-Butyloxycarbonyl (Boc) group, this binary distinction fails to capture the nuances of modern synthetic conditions.

This guide provides an objective benchmarking of Cbz stability in Trifluoroacetic Acid (TFA). Contrary to the assumption of absolute stability, Cbz exhibits metastability in neat TFA—a phenomenon capable of causing yield-destroying "leakage" during prolonged exposure or in the presence of specific scavengers. This document details the mechanistic underpinnings of this instability, compares it against industry standards (Boc, Fmoc, Alloc), and provides a self-validating protocol for quantifying stability in your specific substrate context.

Mechanistic Benchmarking: The Carbocation Threshold

To understand why Cbz survives conditions that obliterate Boc, one must analyze the stability of the carbocation intermediates generated during acidolysis.

The Acidolysis Pathway

Both Boc and Cbz cleavage in acidic media proceed via an

-

Boc (t-Butyl): Generates a tertiary carbocation (

). This species is highly stable due to hyperconjugation and inductive stabilization. Consequently, Boc is removed rapidly by TFA (minutes). -

Cbz (Benzyl): Generates a primary benzylic carbocation (

). While resonance-stabilized by the aromatic ring, it is significantly less stable than the

The Critical Nuance: In neat TFA, the acidity is borderline for generating

Visualization: Stability Hierarchy & Mechanism

The following diagram illustrates the stability hierarchy relative to TFA acidity and the mechanistic divergence.

Figure 1: Comparative stability of amine protecting groups in TFA. Note the dashed line for Cbz, indicating conditional instability rather than immediate cleavage.

Comparative Performance Data

The following data aggregates standard performance metrics for common amine protecting groups when exposed to Neat TFA at 25°C .

| Protecting Group | Primary Removal Condition | Stability in Neat TFA (25°C) | Half-Life ( | Risk Profile |

| Boc | 25-50% TFA in DCM | Unstable | < 2 minutes | None (Intended cleavage). |

| Cbz (Z) | HBr/AcOH, HF, or | Metastable | > 48 hours* | Moderate. Slow leakage occurs over long exposures (>4h) or if thioanisole is present. |

| Fmoc | 20% Piperidine in DMF | Stable | Indefinite | Low. Completely orthogonal to TFA. |

| Alloc | Stable | Indefinite | Low. Orthogonal to acid. | |

| Trityl (Trt) | 1% TFA in DCM | Highly Unstable | < 30 seconds | High. Cleaves faster than Boc. |

*Note: The

The "Scavenger Effect" on Cbz

In peptide synthesis, scavengers are added to TFA to prevent alkylation of sensitive side chains (Trp, Met). However, these scavengers affect Cbz stability:

-

Water/TIS (Triisopropylsilane): Minimal impact on Cbz stability.

-

Thioanisole/Phenol: Accelerates Cbz removal. These nucleophiles effectively trap the benzyl carbocation, driving the deprotection reaction forward via an

or mixed mechanism.

Experimental Protocol: The TFA Challenge Assay

Do not rely on literature values alone. Substrate conformation and electronic effects can alter protecting group stability. Use this standardized "Challenge Assay" to validate Cbz integrity before committing to a large-scale synthesis.

Objective

Quantify the percentage of Cbz loss over time in your specific cleavage cocktail.

Materials

-

Substrate: 5 mg of your Cbz-protected intermediate.

-

Internal Standard: 1 mg Biphenyl or Caffeine (must be inert to TFA and distinct in HPLC).

-

Solvent A: Neat TFA (or your specific cleavage cocktail).

-

Quench Buffer: 1M NaHCO3 or 10% DIPEA in Acetonitrile.

Workflow Diagram

Figure 2: Workflow for the TFA Challenge Assay using internal standard normalization.

Step-by-Step Methodology

-

Baseline: Dissolve substrate and internal standard in MeOH/DCM. Inject on HPLC to establish the molar response factor ratio (

) between the substrate and standard. -

Incubation: Evaporate solvents. Add 1 mL of the TFA cocktail to the solid residue. Seal and stir at room temperature.

-

Sampling: At

, remove 20 µL of the reaction mixture. -

Quenching: Immediately dispense the aliquot into 500 µL of Quench Buffer (neutralization is critical to stop the reaction).

-

Analysis: Inject the quenched sample. Calculate the ratio of Substrate Area to Standard Area (

). -

Calculation:

Interpretation:

-

>99% Remaining at 4h: Cbz is stable for standard Boc-removal protocols.

-

<95% Remaining at 4h: Cbz is leaking. Switch to Fmoc chemistry or use a more stable carbamate like Alloc or Troc .

Conclusion & Recommendations

While Cbz is often cited as orthogonal to Boc, it is not impervious to TFA. It exists in a state of kinetic stability that can be eroded by time and scavengers.

-

For Standard Boc Removal (30 min, 50% TFA): Cbz is Safe .

-

For Global Deprotection (2-4 hours, 95% TFA): Cbz is Risk-Prone , especially if thioanisole is present.

-

Recommendation: If your synthesis requires long exposure to strong acid, validate stability using the protocol above. If leakage is detected, replace Cbz with Fmoc (base labile) or Alloc (Pd-labile) to ensure true orthogonality.

References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons.

-

Amino Acid-Protecting Groups. Isidro-Llobet, A., et al. (2009). Chemical Reviews.

-

The Principles of Peptide Synthesis. Bodanszky, M. (1993). Springer-Verlag.

-

Orthogonal Protecting Groups for N-Amino and C-Carboxyl Functions in Solid-Phase Peptide Synthesis. Albericio, F. (2000). Biopolymers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.